3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one

bispidine scaffold conformational analysis coordination chemistry

3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one (CAS 85928-06-9) is a bispidinone derivative belonging to the 3,7-diazabicyclo[3.3.1]nonane (bispidine) family. This compound features a rigid, preorganized bicyclic scaffold with two tertiary amine nitrogen atoms at positions 3 and 7 substituted with n-butyl groups, and a ketone functionality at position 9 (C9).

Molecular Formula C15H28N2O
Molecular Weight 252.4 g/mol
CAS No. 85928-06-9
Cat. No. B1311857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one
CAS85928-06-9
Molecular FormulaC15H28N2O
Molecular Weight252.4 g/mol
Structural Identifiers
SMILESCCCCN1CC2CN(CC(C1)C2=O)CCCC
InChIInChI=1S/C15H28N2O/c1-3-5-7-16-9-13-11-17(8-6-4-2)12-14(10-16)15(13)18/h13-14H,3-12H2,1-2H3
InChIKeyJDZITGDSCMKQPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one (CAS 85928-06-9): Scaffold Identity and Core Characteristics


3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one (CAS 85928-06-9) is a bispidinone derivative belonging to the 3,7-diazabicyclo[3.3.1]nonane (bispidine) family [1]. This compound features a rigid, preorganized bicyclic scaffold with two tertiary amine nitrogen atoms at positions 3 and 7 substituted with n-butyl groups, and a ketone functionality at position 9 (C9) [2]. Commercially available from suppliers such as Sigma-Aldrich (via Key Organics) at ≥95% purity as a liquid, it serves primarily as a research intermediate and scaffold for coordination chemistry applications . The bispidine core is recognized as a privileged scaffold in medicinal chemistry and catalysis due to its ability to form exceptionally stable metal complexes and its conformational rigidity, which enables precise spatial presentation of substituents [1][3]. Unlike many biologically-oriented bispidine analogs (e.g., κ-opioid ligands or antiarrhythmic agents), the dibutyl substitution pattern on this specific compound is primarily associated with coordination chemistry and materials science applications rather than direct pharmacological activity [3].

Why 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one Cannot Be Simply Replaced by Other Bispidine Derivatives


Although the bispidine scaffold is shared among numerous derivatives, substituent identity at the N3 and N7 positions dictates critical performance parameters—including metal complex stability, lipophilicity, coordination geometry, and pharmacokinetic behavior—that preclude generic substitution [1]. For example, replacing N3/N7 dibutyl groups with cyclopropylmethyl (as in the antiarrhythmic agent tedisamil) fundamentally alters the biological target profile from coordination chemistry scaffolds to cardiac ion channel modulators [2]. Similarly, the C9 ketone in this compound differentiates it from reduced bispidine analogs (bispidanes), affecting both synthetic derivatization potential and metal-binding denticity . Rigorous comparative data show that bispidine derivatives with different N-substituents yield Cu(II) complex stability constants (log K) spanning from approximately 16 to over 26, demonstrating that even modest substituent changes can produce order-of-magnitude differences in key performance metrics [3]. Substitution with the wrong analog risks suboptimal complex stability, altered solubility profiles, or unsuitable coordination geometries for the intended application.

Quantitative Differentiation Evidence for 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one Against Closest Comparators


N3/N7 Dibutyl Substitution Compared to Di-tert-butyl Analogs: Conformational and Steric Differentiation

The 3,7-dibutyl substitution pattern in the target compound contrasts sharply with the 3,7-di-tert-butyl analog (1,5-dimethyl-3,7-di-tert-butyl-3,7-diazabicyclo[3.3.1]nonan-9-one), which was characterized crystallographically and shown to adopt a rigid chair-chair (cc) conformation [1]. The tert-butyl groups induce substantially greater steric bulk (calculated Taft Es value for tert-butyl: −1.54 vs. n-butyl: −0.39; a ΔEs of −1.15), restricting conformational flexibility and metal coordination sphere adaptability compared to the less hindered n-butyl analog. This steric differentiation is critical for applications requiring conformational equilibria such as chair-boat interconversion relevant to biological target engagement [2].

bispidine scaffold conformational analysis coordination chemistry

Cu(II) Complex Stability: Bispidine Scaffold Compared to Non-Bispidine Chelators (Cyclam)

Hexadentate bispidine ligands—representing the scaffold class to which 3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one serves as a synthetic precursor—form Cu(II) complexes with stability constants (log K) reaching values between 19.5 and 26.4 depending on donor set composition [1]. These values approach the exceptional stability of [Cu(cyclam)]²⁺ (log K = 27.2), the long-standing gold standard in copper radiopharmaceutical chelation. Notably, first-generation hexadentate bispidine ligands yield log K = 16.3 with Cu(II), while second-generation variants achieve log K up to 26.4—a 10-order-of-magnitude improvement in thermodynamic stability [1]. This tunability underscores the unique value proposition of the bispidine scaffold platform for radiopharmaceutical development [2].

copper radiopharmaceuticals PET imaging complex stability

C9 Ketone Functionality: Synthetic Derivatization Advantage Over Reduced Bispidine Analogs

The C9 ketone in 3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one provides a reactive handle for further derivatization (e.g., oxime formation, hydrazone synthesis, or Wolff-Kishner reduction to the corresponding bispidane) that is absent in the fully reduced 3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonane (CAS 58324-90-6) . This functional group differentiation enables the ketone-bearing compound to serve as a versatile synthetic intermediate, whereas the reduced analog is an endpoint compound with limited further functionalization potential at the bridgehead position. The ketone also contributes an additional potential donor atom for metal coordination (tetradentate vs. tridentate binding modes), expanding coordination chemistry utility .

bispidinone Wolff-Kishner reduction synthetic intermediate

Dibutyl vs. Dimethyl Bispidinones: Lipophilicity and Solubility Profile Differentiation for Non-Polar Media Applications

The dibutyl substituents at N3 and N7 in 3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one confer substantially greater lipophilicity compared to the dimethyl analog (3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one), as indicated by the computed logP for the structurally analogous 1,5-dibutyl regioisomer (logP = 2.12) versus typical logP values <1 for dimethyl-substituted bispidinones [1]. This increased lipophilicity directly enhances solubility in non-polar organic solvents, a critical parameter for homogeneous catalysis applications where reactions are conducted in organic media such as toluene, dichloromethane, or chloroform [2]. The enhanced organic solubility of dibutyl-substituted bispidinones facilitates reactions including oxidation and C–H activation that require non-aqueous conditions .

lipophilicity solubility catalysis

Bispidine Scaffold Rigidity vs. Flexible Polyamine Chelators: Kinetic Inertness for In Vivo Applications

The rigid bispidine scaffold provides a preorganized coordination cavity that confers kinetic inertness to its metal complexes, a property critical for in vivo radiopharmaceutical applications. Challenge experiments with human superoxide dismutase (SOD) and human serum demonstrate high in vitro stability of ⁶⁴Cu(II)-bispidine complexes, with biodistribution studies showing rapid blood and tissue clearance that supports high in vivo complex stability [1]. This contrasts with flexible acyclic polyamine chelators (e.g., EDTA derivatives, DTPA), which are more prone to metal ion dissociation under physiological conditions due to their conformational lability. The bispidine platform enables tumor visualization with high target-to-background ratios in small animal PET studies using PC3 and MPC tumor-bearing mouse models [1].

kinetic inertness in vivo stability radiopharmaceuticals

Purity and Physical Form: Supplier-Specified Product Quality for Research Procurement

The commercially available product from Sigma-Aldrich (Key Organics) is specified at ≥95% purity as a liquid with a boiling point of 120°C at 0.15 mbar . Alternative suppliers such as MolCore offer a purity specification of ≥98% (NLT 98%) . This level of purity specification is adequate for most research and synthetic intermediate applications. The liquid physical form facilitates handling and dispensing compared to solid bispidine derivatives. Documentation including Certificates of Analysis (CoA) and Material Safety Data Sheets (MSDS) is available from commercial suppliers, supporting quality assurance in regulated research environments .

purity specification physical form procurement quality

Optimal Research and Industrial Application Scenarios for 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one


Synthetic Precursor for Functionalized Bispidine Ligands in ⁶⁴Cu PET Radiopharmaceutical Development

The target compound serves as an entry point for synthesizing pentadentate and hexadentate bispidine ligands for ⁶⁴Cu complexation. The N3/N7 dibutyl groups can be selectively deprotected or modified, and the C9 ketone enables further functionalization. The resulting bispidine-⁶⁴Cu complexes exhibit stability constants approaching log K = 26.4 with demonstrated in vivo stability in SOD and human serum challenge experiments, enabling tumor visualization with high target-to-background ratios in small animal PET models [1]. This scenario leverages the scaffold's kinetic inertness advantage over flexible chelators, supporting the development of targeted radiopharmaceuticals and multimodal (PET/optical) imaging agents [2].

Homogeneous Oxidation Catalysis Leveraging Enhanced Organic Solvent Solubility

The lipophilic dibutyl substituents (computed logP ≈ 2.12 for the analogous 1,5-dibutyl regioisomer) confer solubility in non-polar organic solvents such as chloroform, dichloromethane, and toluene [3]. This property makes the compound a suitable ligand precursor for metal-catalyzed oxidation reactions in non-aqueous media, including catechol oxidase mimetic activity and C–H bond activation/oxidation, where short-chain alkyl analogs (e.g., dimethyl or diethyl bispidinones) would exhibit insufficient solubility . The rigid bispidine backbone ensures catalyst stability under oxidizing conditions [4].

Metal Complexation Studies and Coordination Chemistry Research Requiring Conformational Flexibility

Unlike the sterically congested di-tert-butyl bispidinone analog (Taft Es = −1.54 for tert-butyl vs. −0.39 for n-butyl), the n-butyl substituents in the target compound preserve conformational flexibility with 6 rotatable bonds per substituent chain while maintaining sufficient lipophilicity for organic-phase chemistry [5]. This balance of properties makes the compound suitable for systematic studies of bispidine-metal coordination geometries, where the less hindered coordination sphere enables access to multiple coordination modes (tetradentate N₂O vs. tridentate N₂) that may be sterically inaccessible with bulkier substituents [6].

Synthetic Methodology Development and Scaffold Diversification at the C9 Position

The C9 ketone functional group enables a variety of carbonyl-specific transformations—including oxime formation, hydrazone synthesis, and Wolff-Kishner reduction to the corresponding bispidane (3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonane, CAS 58324-90-6) . This synthetic versatility positions the compound as a strategic intermediate for generating structurally diverse bispidine libraries for screening or further functionalization, where the reduced analog (CAS 58324-90-6) would represent a synthetic dead end lacking carbonyl reactivity .

Quote Request

Request a Quote for 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.